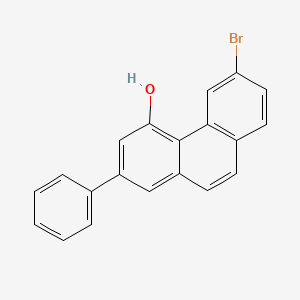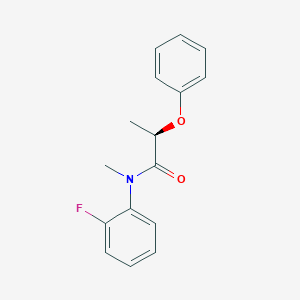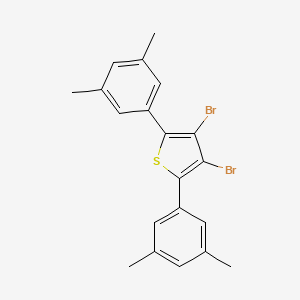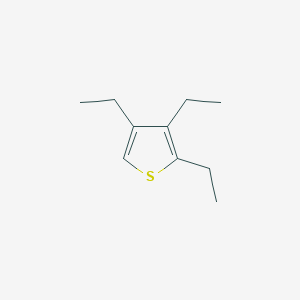![molecular formula C14H21BrO B14191808 1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene CAS No. 918441-56-2](/img/structure/B14191808.png)
1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene is an organic compound belonging to the family of aromatic compounds It is characterized by the presence of a bromine atom and a pentyloxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene typically involves the bromination of 4-[(2S)-2-(pentyloxy)propyl]benzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The bromination reaction is optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phenolic derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Phenolic compounds are the major products.
Reduction Reactions: The major product is the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the pentyloxy group play a crucial role in determining the reactivity and selectivity of the compound. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene can be compared with other similar compounds such as:
1-Bromo-4-(pentyloxy)benzene: Similar structure but lacks the (2S)-2-(pentyloxy)propyl group.
4-Bromo-1-pentyloxybenzene: Similar structure but with different substitution pattern.
4-Bromo-1-(pentyloxy)benzene: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the (2S)-2-(pentyloxy)propyl group, which imparts distinct chemical and biological properties.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
918441-56-2 |
|---|---|
Fórmula molecular |
C14H21BrO |
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
1-bromo-4-[(2S)-2-pentoxypropyl]benzene |
InChI |
InChI=1S/C14H21BrO/c1-3-4-5-10-16-12(2)11-13-6-8-14(15)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3/t12-/m0/s1 |
Clave InChI |
INRCXUYMGMLSPZ-LBPRGKRZSA-N |
SMILES isomérico |
CCCCCO[C@@H](C)CC1=CC=C(C=C1)Br |
SMILES canónico |
CCCCCOC(C)CC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one](/img/structure/B14191729.png)

![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)
![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)




![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)

